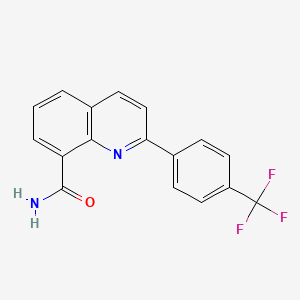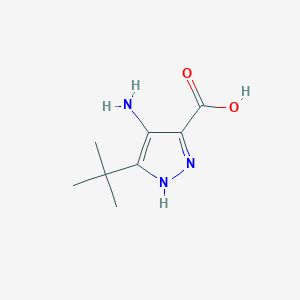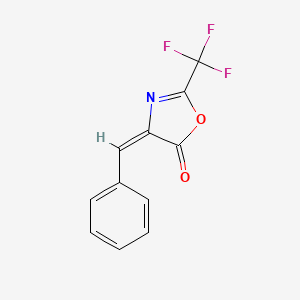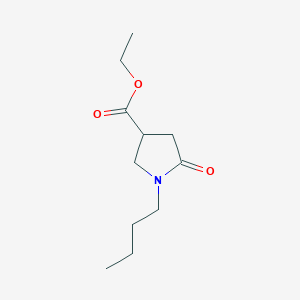
2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a quinoline scaffold. The incorporation of the trifluoromethyl group is known to enhance the biological activity and metabolic stability of the compound, making it a valuable candidate for drug development .
Métodos De Preparación
The synthesis of 2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide typically involves multiple steps, starting from readily available anilines. The synthetic route includes the following key steps:
Ammonolysis of Ester: The starting material undergoes ammonolysis to form an amide intermediate.
Cyclization: The amide intermediate is cyclized to form the quinoline core.
Chlorination: The quinoline core is chlorinated to introduce a reactive site for further functionalization.
Coupling Reactions: The chlorinated quinoline is coupled with 4-(trifluoromethyl)phenylamine to yield the final product.
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity, including the use of specific catalysts and solvents to facilitate the reactions.
Análisis De Reacciones Químicas
2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction may produce quinoline-8-carboxamide derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Additionally, it may modulate the immune response and inhibit angiogenesis (formation of new blood vessels), further contributing to its anti-cancer effects .
Comparación Con Compuestos Similares
2-(4-(Trifluoromethyl)phenyl)quinoline-8-carboxamide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)quinoline-8-carboxamide: This compound lacks the phenyl group, which may result in different biological activities and properties.
2-(4-Methylphenyl)quinoline-8-carboxamide: The replacement of the trifluoromethyl group with a methyl group can significantly alter the compound’s biological activity and metabolic stability.
2-(4-(Trifluoromethyl)phenyl)quinoline-4-carboxamide: The position of the carboxamide group on the quinoline scaffold can influence the compound’s reactivity and interactions with molecular targets
The uniqueness of this compound lies in its specific structural features, which contribute to its enhanced biological activity and potential therapeutic applications.
Propiedades
Número CAS |
655222-46-1 |
|---|---|
Fórmula molecular |
C17H11F3N2O |
Peso molecular |
316.28 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)phenyl]quinoline-8-carboxamide |
InChI |
InChI=1S/C17H11F3N2O/c18-17(19,20)12-7-4-10(5-8-12)14-9-6-11-2-1-3-13(16(21)23)15(11)22-14/h1-9H,(H2,21,23) |
Clave InChI |
NKWFKSYXPWWTIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)

![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)
![N-((1-Ethylpyrrolidin-2-yl)methyl)-3-methoxybenzo[b]thiophene-2-carboxamide phosphate](/img/structure/B12900983.png)


![2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12900990.png)






